molecular formula C7H9NO B14912744 3-Formyl-1-methylcyclobutanecarbonitrile

3-Formyl-1-methylcyclobutanecarbonitrile

Cat. No.: B14912744
M. Wt: 123.15 g/mol
InChI Key: QBODKQVJOSTLGQ-UHFFFAOYSA-N
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Description

3-Formyl-1-methylcyclobutanecarbonitrile is a cyclobutane derivative featuring three distinct functional groups: a methyl group at position 1, a formyl group (-CHO) at position 3, and a nitrile (-CN) group.

Properties

Molecular Formula

C7H9NO

Molecular Weight

123.15 g/mol

IUPAC Name

3-formyl-1-methylcyclobutane-1-carbonitrile

InChI

InChI=1S/C7H9NO/c1-7(5-8)2-6(3-7)4-9/h4,6H,2-3H2,1H3

InChI Key

QBODKQVJOSTLGQ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C1)C=O)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Formyl-1-methylcyclobutane-1-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methylcyclobutane with formylating agents such as formic acid or formyl chloride in the presence of a catalyst. The reaction conditions often require specific temperatures and pressures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of 3-Formyl-1-methylcyclobutane-1-carbonitrile may involve large-scale chemical reactors where the reaction parameters are optimized for maximum efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production rate and reduce the cost of manufacturing. Additionally, purification techniques such as distillation and crystallization are employed to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

3-Formyl-1-methylcyclobutane-1-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions where the nitrile group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst

    Substitution: Sodium hydroxide (NaOH), hydrochloric acid (HCl)

Major Products Formed

    Oxidation: 3-Carboxy-1-methylcyclobutane-1-carbonitrile

    Reduction: 3-Formyl-1-methylcyclobutane-1-amine

    Substitution: Various substituted cyclobutane derivatives depending on the nucleophile used

Scientific Research Applications

3-Formyl-1-methylcyclobutane-1-carbonitrile has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways involving cyclobutane derivatives.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 3-Formyl-1-methylcyclobutane-1-carbonitrile exerts its effects depends on the specific reactions it undergoes. For example, in oxidation reactions, the formyl group is converted to a carboxylic acid through the transfer of electrons. In reduction reactions, the nitrile group is converted to an amine through the addition of hydrogen atoms. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3-Formyl-1-methylcyclobutanecarbonitrile with structurally related cyclobutane and heterocyclic compounds, focusing on functional groups, commercial availability, and inferred reactivity.

Table 1: Structural and Commercial Comparison

Compound Name CAS Number Functional Groups Key Properties/Applications Suppliers Reference
This compound Not provided Formyl, Methyl, Nitrile Likely high reactivity (aldehyde + nitrile); potential synthetic intermediate Unknown -
3-Methylcyclobutanecarbonitrile 2413487-93-9 Methyl, Nitrile Simpler structure; used in nitrile-based reactions 2
3-Hydroxy-1-methylcyclobutane-1-carbonitrile - Hydroxyl, Methyl, Nitrile Hydrogen-bonding capability; higher polarity -
3-Methyl-1H-indole-4-carboxylic acid methyl ester 53462-88-7 Methyl, Indole, Ester Aromatic indole core; pharmaceutical applications 19

Key Findings:

The aldehyde group increases electrophilicity, enabling participation in condensation reactions (e.g., forming Schiff bases), whereas the hydroxyl group in the analog promotes solubility in polar solvents . The nitrile group common to all three cyclobutane derivatives offers versatility in further transformations, such as hydrolysis to amides or reduction to amines.

This scarcity may reflect synthetic challenges or niche applications.

For example, the formyl group’s position on the strained ring may enhance its electrophilicity compared to linear aldehydes. Indole derivatives (e.g., 3-methyl-1H-indole-4-carboxylic acid methyl ester) exhibit aromatic π-systems, enabling distinct electronic interactions absent in aliphatic cyclobutane derivatives .

Safety and Handling :

  • While direct safety data for the target compound is unavailable, nitrile-containing compounds (e.g., 3-methylcyclobutanecarbonitrile) generally require precautions such as ventilation and protective gear to avoid inhalation or skin contact .

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